molecular formula C15H20N2O3 B7588366 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide

1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide

Cat. No. B7588366
M. Wt: 276.33 g/mol
InChI Key: JXQXZOCVRFBKEV-UHFFFAOYSA-N
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Description

1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide, also known as HMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMBP is a piperidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide involves its interaction with various signaling pathways that are involved in inflammation. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide inhibits the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines, and also inhibits the activation of MAPKs, which are involved in the signaling of inflammation.
Biochemical and Physiological Effects:
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has shown promising results in its biochemical and physiological effects. Studies have shown that 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide reduces the production of reactive oxygen species (ROS) and inhibits the activation of the NLRP3 inflammasome, which is involved in the activation of inflammatory responses. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has limitations in terms of its toxicity and potential side effects, which need to be considered when conducting experiments.

Future Directions

There are several future directions for the research on 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide. One of the significant areas of research is its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has also shown potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to explore the potential of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide in these areas and to identify any potential side effects and toxicity.
Conclusion:
In conclusion, 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide is a piperidine derivative that has shown promising results in its potential applications in scientific research. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has been synthesized through various methods and has shown potential as an anti-inflammatory agent, neuroprotective agent, and in the treatment of various inflammatory diseases. Further research is needed to explore the potential of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide in these areas and to identify any potential side effects and toxicity.

Synthesis Methods

1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has been synthesized through various methods, including the reaction of 3-hydroxy-4-methylbenzoic acid with N-methylpiperidine-2-carboxylic acid, followed by the addition of thionyl chloride and then the reaction with methylamine. Another method involves the reaction of 3-hydroxy-4-methylbenzoyl chloride with N-methylpiperidine-2-carboxamide.

Scientific Research Applications

1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has been studied extensively for its potential applications in scientific research. One of the significant applications of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide is its role as a potential anti-inflammatory agent. Studies have shown that 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduces the expression of COX-2 and iNOS enzymes.

properties

IUPAC Name

1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-6-7-11(9-13(10)18)15(20)17-8-4-3-5-12(17)14(19)16-2/h6-7,9,12,18H,3-5,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQXZOCVRFBKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2C(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide

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